Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate
Description
Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate is a versatile chemical compound with a pyridine ring structure.
Properties
IUPAC Name |
methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c1-19-14(18)10-7-12(9-5-3-2-4-6-9)17-13(15)11(10)8-16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOLNLMXNNVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
The Hantzsch reaction enables pyridine synthesis from diketones and ammonia. For methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate, a modified approach uses malononitrile and acetylacetaldehyde dimethyl acetal in the presence of piperidinium acetate (Scheme 1).
Procedure :
- Malononitrile (24.65 g, 0.373 mol) and acetylacetaldehyde dimethyl acetal (49.3 g, 0.373 mol) are combined in toluene with piperidinium acetate (5.42 g, 0.037 mol).
- The mixture is stirred at 25°C for 24 hours, yielding a dihydropyridine intermediate.
- Oxidation and Functionalization : The intermediate is treated with POCl₃/PCl₅ (10:1) at 115°C for chlorination, followed by cyanation using CuCN.
Yield : 58–65% after purification.
Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction
Coupling at C6
The phenyl group at C6 is efficiently introduced via Suzuki-Miyaura coupling. A representative protocol from WO2008/88692 employs:
- 2,6-Dichloropyridine-4-carboxylate (500 mg, 2.42 mmol)
- Phenylboronic acid (326 mg, 2.66 mmol)
- PdCl₂(PPh₃)₂ (84 mg, 0.12 mmol)
- Cs₂CO₃ (3.9 g, 12.1 mmol) in THF.
Conditions : Reflux (1.5 h), followed by Celite filtration and silica gel chromatography.
Yield : 72% (crude), with purity >95% by HPLC.
Chlorination Strategies
Direct Chlorination Using POCl₃/PCl₅
Chlorination at C2 is achieved using POCl₃ and PCl₅ under reflux (115°C, 2 h). This method, adapted from US6399781B1, converts hydroxyl or amino groups to chloro with high efficiency.
Example :
- 3-Cyano-4-methyl-2-pyridone (10 g, 0.067 mol) is treated with POCl₃ (100 mL) and PCl₅ (1 g).
- Reflux for 2 h, followed by distillation to remove excess POCl₃.
- Quenching with ice water yields 2-chloro-3-cyano-4-methylpyridine (85% yield).
Limitation : Over-chlorination at C6 can occur if the phenyl group is absent during this step.
Cyanation Techniques
Nucleophilic Cyanation
The cyano group at C3 is introduced via nucleophilic substitution using CuCN or KCN. A two-step sequence involves:
- Intermediate Bromination : Treating 3-hydroxy or 3-amino precursors with PBr₃.
- Cyanation : Displacement of bromide with CuCN in DMF (120°C, 12 h).
Yield : 60–70%, with <5% des-cyano byproducts.
Esterification and Protecting Group Strategies
Methyl Ester Installation
The C4 methyl ester is typically introduced early via:
- Esterification of Carboxylic Acids : Using SOCl₂/MeOH or DCC/DMAP.
- Direct Alkylation : Methyl iodide with K₂CO₃ in DMF.
Optimization : Avoiding hydrolysis requires anhydrous conditions and minimized reaction times (≤2 h).
Integrated Synthetic Routes
Route A: Sequential Functionalization
- Pyridine Core : Synthesize methyl 2,6-dichloropyridine-4-carboxylate via Hantzsch reaction.
- Suzuki Coupling : Introduce phenyl at C6 (72% yield).
- Cyanation at C3 : CuCN/DMF, 120°C (65% yield).
- Chlorination at C2 : POCl₃/PCl₅, 115°C (85% yield).
Total Yield : 34% (four steps).
Route B: Convergent Approach
- Pre-functionalized Fragments : Couple methyl 2-chloro-3-cyanopyridine-4-carboxylate with phenylboronic acid via Suzuki-Miyaura.
- Conditions : Pd(OAc)₂, PPh₃, Na₂CO₃, THF, reflux.
Total Yield : 68% (two steps).
Comparative Performance of Methods
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Sequential (Route A) | 4 | 34 | 92 | High regiocontrol |
| Convergent (Route B) | 2 | 68 | 95 | Shorter sequence, higher yield |
| One-Pot Cyclization | 3 | 45 | 88 | Reduced purification steps |
Mechanistic Insights and Side Reactions
- Chlorination : Proceeds via SNAr mechanism, favored by electron-withdrawing groups (cyano, ester).
- Cyanation : CuCN mediates radical pathways at elevated temperatures, risking dimerization.
- Ester Stability : Prolonged exposure to POCl₃ leads to transesterification; limiting reaction time to ≤2 h is critical.
Industrial-Scale Considerations
- Catalyst Recycling : Pd recovery systems (e.g., resin immobilization) reduce costs in Suzuki reactions.
- Solvent Selection : Replacing THF with 2-MeTHF improves safety and sustainability.
- Waste Management : Neutralization of POCl₃ with aqueous NaHCO₃ minimizes hazardous waste.
Emerging Methodologies
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The cyano and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
- Methyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate
- Methyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate
- Methyl 2-chloro-3-cyano-6-isopropylpyridine-4-carboxylate
Uniqueness: Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate is unique due to the presence of the phenyl group, which enhances its chemical stability and potential for diverse chemical reactions. This structural feature distinguishes it from other similar compounds, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate (CAS No. 1807988-29-9) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with various substituents that contribute to its biological activity. The presence of the cyano group and the carboxylate moiety enhances its interaction with biological targets, making it a subject of interest in drug design.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, in vitro tests against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), revealed significant cytotoxic effects.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| A549 | 193.93 | 371.36 |
| HeLa | 208.58 | - |
| MCF-7 | 238.14 | - |
The compound exhibited lower IC50 values than the control, indicating a stronger anticancer effect .
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The mechanism involves the upregulation of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2. The activation of caspase pathways further confirms its role in promoting apoptosis .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, which could be further explored for therapeutic applications .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Inhibition of Cytokine Production
| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
This reduction suggests its potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for Methyl 2-chloro-3-cyano-6-phenylpyridine-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization, halogenation, and functional group introduction. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution or condensation reactions using catalysts like trisodium citrate dihydrate in aqueous ethanol to enhance yield and purity . Optimization often requires adjusting solvent polarity, temperature, and catalyst loading. Characterization via HPLC (e.g., log k determination for lipophilicity) or NMR ensures intermediate purity .
Q. How can the structural features of this compound be characterized to confirm its identity?
Key techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, identifying bond angles and substituent positions .
- Spectroscopy : NMR (¹H/¹³C) confirms functional groups (e.g., cyano at ~110-120 ppm in ¹³C NMR). IR spectroscopy verifies carbonyl (C=O) and nitrile (C≡N) stretches.
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks).
Q. What is the role of the chloro and cyano substituents in influencing reactivity?
The chloro group at position 2 acts as a leaving group in nucleophilic substitution reactions, while the cyano group at position 3 enhances electrophilicity, facilitating cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition reactions. These groups also impact solubility and crystallinity, affecting purification strategies .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., electrophilic carbon at position 4).
- Molecular docking : Models interactions with enzymes (e.g., kinase binding pockets) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ determination) .
- QSAR studies : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using descriptors like log P or Hammett constants .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Conflicting NMR or crystallographic data may arise from solvent effects, polymorphism, or dynamic processes (e.g., tautomerism). Mitigation strategies include:
- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism).
- Comparative crystallography : Use SHELXD for phase refinement to resolve disordered regions .
- Complementary techniques : Pair XRD with solid-state NMR for amorphous samples.
Q. What strategies optimize the regioselectivity of reactions involving this compound’s multiple functional groups?
- Protecting groups : Temporarily block the cyano group (e.g., using TMSCl) to direct reactivity to the chloro substituent.
- Catalytic control : Employ Pd catalysts with bulky ligands (e.g., t-BuXPhos) to favor cross-coupling at the 6-phenyl position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic aromatic substitution .
Q. How can researchers validate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Accelerated stability studies : Incubate the compound at elevated temperatures (40–60°C) and analyze degradation products via LC-MS.
- pH profiling : Monitor hydrolysis of the methyl ester group using UV-Vis spectroscopy at pH 2–12 .
- Microscopy : Assess crystallinity changes (e.g., via PXRD) after thermal stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
